molecular formula C10H13NO2 B1589068 Methyl 2-(2-aminoethyl)benzoate CAS No. 771581-77-2

Methyl 2-(2-aminoethyl)benzoate

Cat. No. B1589068
M. Wt: 179.22 g/mol
InChI Key: IYDBWBQCKQHHPA-UHFFFAOYSA-N
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Description

“Methyl 2-(2-aminoethyl)benzoate” is a chemical compound with the CAS Number: 1046758-68-2 . It is also known as “methyl 2- (2-aminoethyl)benzoate hydrochloride” and has a molecular weight of 215.68 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of “Methyl 2-(2-aminoethyl)benzoate” can be achieved through alkylation, esterification, and alkylation . In a research study, a total of 16 compounds were designed and synthesized using tetracaine and pramocaine as the lead compounds .


Molecular Structure Analysis

The IUPAC name for this compound is “methyl 2- (2-aminoethyl)benzoate hydrochloride” and its Inchi Code is "1S/C10H13NO2.ClH/c1-13-10 (12)9-5-3-2-4-8 (9)6-7-11;/h2-5H,6-7,11H2,1H3;1H" . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 2-(2-aminoethyl)benzoate” is a powder at room temperature . It has a melting point of 183-184 degrees Celsius . The compound is stored at room temperature .

Safety And Hazards

“Methyl 2-(2-aminoethyl)benzoate” is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . It is considered a combustible material and containers may explode when heated .

Future Directions

One study shows that “Methyl 2-(2-aminoethyl)benzoate” undergoes direct photolysis under UVC and UVB irradiation and that its photodegradation is further accelerated in the presence of H2O2 . This suggests potential future directions for research into the photodegradation of this compound.

properties

IUPAC Name

methyl 2-(2-aminoethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-13-10(12)9-5-3-2-4-8(9)6-7-11/h2-5H,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDBWBQCKQHHPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447614
Record name Methyl 2-(2-aminoethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-aminoethyl)benzoate

CAS RN

771581-77-2
Record name Methyl 2-(2-aminoethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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